Ethyl Pramipexole Dihydrochloride
Description
Properties
Molecular Formula |
C₉H₁₇Cl₂N₃S |
|---|---|
Molecular Weight |
270.22 |
Synonyms |
(6S)-N6-Ethyl-4,5,6,7-tetrahydro-2,6-benzothiazolediamine Dihydrochloride Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethyl Pramipexole Dihydrochloride
De Novo Synthesis Pathways for Ethyl Pramipexole (B1678040)
While ethyl pramipexole is often considered an impurity, its deliberate synthesis is crucial for use as a reference standard in analytical methods. The synthetic approaches to ethyl pramipexole would likely parallel the known routes for pramipexole, with modifications to introduce the ethyl group instead of the propyl group at the 6-amino position of the tetrahydrobenzothiazole core.
Step-by-Step Reaction Mechanisms and Intermediate Characterization
A plausible synthetic route for ethyl pramipexole would start from a key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. The synthesis can be described as follows:
Alkylation of the Amino Group: The primary amino group at the 6-position of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is selectively mono-alkylated using an ethylating agent. A common method for such selective alkylation is reductive amination. This would involve reacting the diamine intermediate with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride.
Formation of the Dihydrochloride (B599025) Salt: The resulting ethyl pramipexole base is then converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or methanol (B129727). google.com This process facilitates isolation and purification of the final compound as a stable, crystalline solid.
The intermediates at each stage would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.
A general synthetic scheme is depicted below: Starting Material: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole Reagents: Acetaldehyde, Sodium Borohydride Intermediate: (S)-N6-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Ethyl Pramipexole base) Final Step: Treatment with HCl to form Ethyl Pramipexole Dihydrochloride
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of ethyl pramipexole, much like that of pramipexole itself, is highly dependent on the optimization of reaction conditions. Key parameters that can be adjusted to maximize yield and purity include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Solvents like methanol, ethanol, or acetonitrile (B52724) are often used. researchgate.net
Temperature: Controlling the temperature is crucial, especially during the reduction step, to prevent side reactions. Reactions are often carried out at reduced temperatures (e.g., 0-5 °C) to enhance selectivity. google.com
Catalyst: In some synthetic strategies, particularly those involving catalytic reductions or cross-coupling reactions, the choice and amount of catalyst are critical. researchgate.net For instance, in a Fukuyama alkylation approach, the catalyst and its loading would be optimized. acs.org
pH: Maintaining the appropriate pH is essential, particularly during workup and isolation steps, to ensure the desired product is obtained in its free base or salt form. mdpi.com
The following table summarizes typical reaction parameters that would be optimized for this synthesis.
| Parameter | Condition | Rationale |
| Solvent | Methanol, Ethanol, Acetonitrile | Influences reactant solubility and reaction kinetics. researchgate.net |
| Temperature | 0°C to reflux | Controls reaction rate and minimizes side product formation. google.com |
| Reducing Agent | Sodium borohydride, Sodium triacetoxyborohydride | Choice of reducing agent affects selectivity and reaction conditions. |
| pH | Acidic or Basic | Critical for reaction progression and product isolation. mdpi.com |
| Reaction Time | Varies | Monitored by techniques like TLC or HPLC to ensure completion. google.com |
Studies on the Formation Pathways of Ethyl Pramipexole as an Impurity
The presence of ethyl pramipexole as an impurity in pramipexole active pharmaceutical ingredient (API) is a significant concern for quality control. acs.org Its formation is often linked to the starting materials and reagents used in the synthesis of pramipexole.
Identification of Critical Process Parameters Influencing Impurity Generation
The generation of ethyl pramipexole as an impurity is primarily influenced by the presence of ethyl-containing reagents or impurities in the reaction mixture during the synthesis of pramipexole. Critical process parameters include:
Purity of Reagents: The presence of acetaldehyde as an impurity in propionaldehyde (B47417), which is used for the synthesis of pramipexole, can lead to the formation of ethyl pramipexole.
Transalkylation: Under certain conditions, there might be a possibility of transalkylation reactions where an ethyl group is transferred from a solvent (like ethanol) or another reagent to the amino group of the pramipexole precursor.
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote the formation of side products, including impurities like ethyl pramipexole.
Mechanistic Postulation of Impurity Formation (e.g., transalkylation, side reactions)
The most probable mechanism for the formation of ethyl pramipexole as an impurity is a competitive side reaction during the reductive amination step of pramipexole synthesis. If acetaldehyde is present as an impurity in the propionaldehyde starting material, it will compete for reaction with the (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate.
This leads to the formation of a mixture of N-propyl and N-ethyl derivatives. The ratio of pramipexole to ethyl pramipexole will depend on the relative concentrations and reactivities of propionaldehyde and acetaldehyde.
Another postulated, though less common, mechanism could be transalkylation. This might occur if ethanol is used as a solvent and there are catalytic species present that could facilitate the transfer of an ethyl group to the nitrogen atom. However, this is generally considered a less significant pathway compared to the impurity in the starting material.
Stereochemical Control and Enantiomeric Resolution Techniques
The stereochemistry of ethyl pramipexole is crucial, as biological activity is often highly dependent on the specific enantiomer. Since the synthesis starts with the (S)-enantiomer of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, the resulting ethyl pramipexole will also be the (S)-enantiomer.
However, if a racemic synthesis is performed, resolution of the enantiomers becomes necessary. Techniques for enantiomeric resolution of pramipexole and its derivatives include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers. For pramipexole and its analogues, polysaccharide-based chiral stationary phases like Chiralpak AD have been used successfully. nih.gov The mobile phase composition, often a mixture of n-hexane, ethanol, and an amine like diethylamine, is optimized to achieve good resolution. nih.gov
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic base with a chiral acid (e.g., L-(+)-tartaric acid) to form diastereomeric salts. google.com These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then liberated from the separated salt.
The following table outlines key aspects of stereochemical control and resolution.
| Technique | Description | Key Parameters |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.govresearchgate.net | Chiral column (e.g., Chiralpak AD), mobile phase composition (e.g., n-hexane:ethanol:diethylamine). nih.gov |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. google.com | Chiral acid (e.g., L-(+)-tartaric acid), solvent for crystallization. google.com |
Molecular Pharmacology and Receptor Interaction Studies in Vitro and Theoretical
In Vitro Receptor Binding Affinity Profiling
Ethyl Pramipexole (B1678040), like its parent compound pramipexole, demonstrates a high affinity for the dopamine (B1211576) D2 receptor subfamily, which includes the D2, D3, and D4 receptor subtypes. nih.govdrugbank.com Notably, it displays a preferential affinity for the D3 receptor subtype. drugbank.comnih.govnih.govplos.org
In vitro binding assays using cloned human dopamine receptors have quantified this selectivity. One study reported the binding affinities (inhibition constant; Ki) for pramipexole at human D2 and D3 receptors to be 3.9 nM and 0.5 nM, respectively, indicating a significantly higher affinity for the D3 receptor. nih.govplos.org This D3-preferring profile is a key feature of its pharmacology. nih.govnih.gov The affinity for the D4 receptor is also notable, though generally less pronounced than for D2 and D3. nih.gov
The binding affinity of pramipexole and its derivatives is often assessed using radioligand binding assays with compounds like [3H]spiperone in cells expressing cloned human or rat dopamine receptors. nih.gov These studies confirm that the compound binds with high affinity to the guanine (B1146940) nucleotide-sensitive state of these receptors. nih.gov The selectivity for the D3 receptor over the D2 and D4 receptors is a distinguishing characteristic when compared to other dopamine agonists like bromocriptine (B1667881) and quinpirole. nih.gov
Table 1: In Vitro Binding Affinity of Pramipexole at Human Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 3.9 nih.govplos.org |
| Dopamine D3 | 0.5 nih.govplos.org |
This table presents representative data for the parent compound, pramipexole, which is structurally and pharmacologically similar to Ethyl Pramipexole.
In Vitro Functional Activity Assessment
Beyond simple binding, it is crucial to determine the functional consequences of Ethyl Pramipexole's interaction with its target receptors. Functional assays assess whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity).
In vitro functional studies have consistently demonstrated that pramipexole and its derivatives act as full agonists at the D2 and D3 dopamine receptors. nih.govnih.gov This means they are capable of eliciting a maximal functional response upon binding to these receptors. drugbank.com Its agonist activity is particularly potent at the D3 receptor, which aligns with its high binding affinity for this subtype. nih.gov The full intrinsic activity at the D2 subfamily of receptors is a key aspect of its mechanism of action. drugbank.com
Functional assays, such as measuring quinpirole-induced mitogenesis in cells transfected with the human D3 receptor, have confirmed that derivatives of pramipexole behave as highly potent, full D3 agonists. nih.gov This potent activation of D3 receptors is thought to be a significant contributor to its therapeutic effects. nih.gov
Dopamine D2, D3, and D4 receptors are all members of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgnih.gov Specifically, they are coupled to inhibitory G proteins (Gαi/o). When an agonist like Ethyl Pramipexole binds to these receptors, it initiates a conformational change that activates the associated G protein. youtube.com
The activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This modulation of the cAMP signaling cascade is a primary mechanism through which D2-like receptor agonists exert their effects on cellular function. The ability of a ligand to influence the conformation of the G protein itself can alter the efficacy of the drug, highlighting the complexity of GPCR signaling. youtube.com
Cellular assays provide a platform to observe the direct consequences of receptor activation by Ethyl Pramipexole. These assays can measure changes in second messenger levels, ion channel activity, or other downstream cellular events.
For instance, in cell lines expressing D2 or D3 receptors, the application of pramipexole leads to a measurable decrease in forskolin-stimulated cAMP levels, confirming its agonist activity and coupling to the Gαi/o pathway. nih.gov Other cellular assays, such as those measuring cell viability or neuroprotective effects, have also been employed to understand the downstream consequences of receptor activation. For example, some studies have explored the neuroprotective effects of pramipexole in cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA). researchgate.net These studies help to elucidate the cellular mechanisms that may underlie its broader pharmacological effects.
Comparative Molecular Interactions with Parent Compound Pramipexole
Pramipexole is a non-ergot dopamine agonist that exhibits high selectivity and affinity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype. nih.govnih.gov This preferential binding to D3 receptors is a key aspect of its pharmacological profile. nih.gov Ethyl Pramipexole, differing from Pramipexole only by the substitution of a propyl group with an ethyl group at the 6-amino position of the tetrahydrobenzothiazole core, is anticipated to share this general binding characteristic.
The primary interaction of these aminobenzothiazole derivatives with dopamine receptors occurs within a binding pocket where specific amino acid residues form crucial contacts. For Pramipexole, these interactions are well-characterized and are fundamental to its agonist activity. The slightly smaller size of the ethyl group in Ethyl Pramipexole compared to the propyl group in Pramipexole may lead to subtle alterations in the binding affinity and selectivity. It is conceivable that the shorter alkyl chain could influence the van der Waals interactions within the hydrophobic subpockets of the receptor, potentially leading to a modest shift in receptor affinity.
Studies on other pramipexole derivatives have shown that modifications to the molecule can significantly impact selectivity for the D3 receptor over the D2 receptor. nih.gov Therefore, while Ethyl Pramipexole is expected to retain a high affinity for the D3 receptor, the precise affinity and selectivity ratios compared to Pramipexole would necessitate direct competitive binding assays.
Table 1: Comparative Receptor Affinity Profile (Theoretical)
| Compound | Primary Target | Key Structural Feature | Expected Affinity Comparison |
|---|---|---|---|
| Pramipexole | Dopamine D3 Receptor | N6-propyl group | High affinity |
| Ethyl Pramipexole | Dopamine D3 Receptor | N6-ethyl group | Potentially similar or slightly lower affinity than Pramipexole |
Computational and In Silico Modeling
The use of computational and in silico modeling provides a powerful avenue to predict and understand the molecular behavior of compounds like Ethyl Pramipexole Dihydrochloride (B599025), offering insights that can guide further experimental work.
Molecular Docking and Ligand-Protein Interaction Analysis with Dopamine Receptors
Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand to its receptor. In a hypothetical molecular docking study of Ethyl Pramipexole with the dopamine D3 receptor (using a known crystal structure, e.g., PDB ID: 7CMU), the compound would be positioned within the orthosteric binding site. e3s-conferences.org
It is anticipated that the fundamental interactions observed with Pramipexole and its derivatives would be conserved. e3s-conferences.orgresearchgate.net These include hydrogen bonding between the primary amine of the benzothiazole (B30560) ring and key aspartate residues in the receptor's transmembrane domain 3. researchgate.net The aromatic portion of the molecule would likely engage in pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine and tyrosine within the binding pocket. e3s-conferences.org
A molecular docking study of 22 pramipexole derivatives with the dopamine-3 receptor revealed that interacting amino acid residues include Leu347, Leu343, Tyr198, Leu199, Glu202, Phe201, and Val203, involving both hydrophobic and hydrogen bond interactions. e3s-conferences.orge3s-conferences.org The ethyl group of Ethyl Pramipexole would occupy a hydrophobic pocket, and its shorter length compared to Pramipexole's propyl group might result in slightly different positioning and interaction energies. The free binding energy, a measure of binding affinity, would be calculated and compared to that of Pramipexole to estimate the relative potency. For a series of pramipexole derivatives, calculated free binding energies with the dopamine receptor ranged from -2.81 to -5.84 kcal/mol. e3s-conferences.orge3s-conferences.org
Table 2: Predicted Interacting Residues in Dopamine D3 Receptor for Ethyl Pramipexole
| Interaction Type | Potential Interacting Residues |
|---|---|
| Hydrogen Bonding | Aspartate (e.g., Asp110) |
| Hydrophobic Interactions | Leucine, Valine, Phenylalanine |
| Aromatic Interactions | Tyrosine, Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Affinity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net In the context of Ethyl Pramipexole, a QSAR model could be developed using a dataset of Pramipexole analogs with known dopamine receptor affinities.
The model would use various molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. By establishing a statistical relationship between these descriptors and receptor affinity, the model could then predict the affinity of Ethyl Pramipexole. Given that the only difference between Ethyl Pramipexole and Pramipexole is a single methylene (B1212753) unit, the descriptors related to molecular size and hydrophobicity would be the most influential in the QSAR prediction. A robust QSAR model would likely predict a similar, though possibly slightly lower, receptor affinity for Ethyl Pramipexole compared to Pramipexole, assuming a positive correlation between alkyl chain length (within a certain range) and affinity in the training set.
Prediction of Conformational Landscape and Energetics
The biological activity of a flexible molecule like Ethyl Pramipexole is dependent on its ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site. Computational methods can be used to explore the conformational landscape of Ethyl Pramipexole and identify its most stable conformations.
Techniques such as molecular mechanics force fields and quantum mechanics calculations can be employed to calculate the potential energy of different rotational isomers (rotamers) of the ethylamino group. This analysis would reveal the preferred spatial arrangement of the ethyl group relative to the rest of the molecule. Understanding the conformational preferences and the energy barriers between different conformations is crucial for predicting how readily the molecule can adopt the bioactive conformation required for receptor binding and activation.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (theoretical/computational)
In silico ADME prediction tools are widely used in drug discovery to forecast the pharmacokinetic properties of new chemical entities. nih.govmdpi.com For Ethyl Pramipexole, these tools can provide valuable insights into its likely behavior in the body.
Absorption: Pramipexole is well-absorbed orally, with a bioavailability of over 90%. nih.gov Given the minor structural difference, Ethyl Pramipexole is also predicted to have good oral absorption. Its physicochemical properties, such as its predicted logP and polar surface area, would fall within the range of orally bioavailable drugs.
Distribution: Pramipexole has a large volume of distribution and low plasma protein binding. nih.gov Ethyl Pramipexole, being structurally very similar, is expected to exhibit a similar distribution pattern, including the ability to cross the blood-brain barrier, which is essential for its action on central dopamine receptors. e3s-conferences.orge3s-conferences.org
Metabolism: Pramipexole undergoes minimal metabolism. The change from a propyl to an ethyl group is unlikely to introduce a new major metabolic pathway. Therefore, like its parent compound, Ethyl Pramipexole is predicted to be largely excreted unchanged.
Excretion: The primary route of elimination for Pramipexole is renal excretion. nih.gov It is highly probable that Ethyl Pramipexole would follow the same excretion pathway.
Table 3: Predicted ADME Properties of Ethyl Pramipexole
| ADME Property | Predicted Outcome | Rationale |
|---|---|---|
| Oral Bioavailability | High | Structural similarity to Pramipexole |
| Blood-Brain Barrier Penetration | Yes | Lipophilicity and size are favorable |
| Plasma Protein Binding | Low | Similar to Pramipexole |
| Metabolism | Low | Minor structural change unlikely to alter metabolic stability |
| Primary Excretion Route | Renal | Similar to Pramipexole |
Pre Clinical Research Tool Applications and Mechanistic Investigations
Utilization as a Molecular Probe for Dopamine (B1211576) Receptor Subtype Research
The parent compound, Pramipexole (B1678040), is a widely used tool in neuroscience research due to its high affinity and preference for the D3 dopamine receptor subtype over the D2 and D4 subtypes. rdd.edu.iq This selectivity makes it an invaluable molecular probe for investigating the specific roles of the D3 receptor in various physiological and pathological processes. The synthesis and evaluation of derivatives, such as Ethyl Pramipexole, are a common strategy to develop probes with even greater selectivity or with different binding kinetics to further parse the functions of dopamine receptor subtypes. nih.gov
In a research setting, Ethyl Pramipexole would be utilized in competitive binding assays to determine its affinity (Ki) for cloned human or rodent dopamine receptor subtypes (D1, D2, D3, D4, D5), typically expressed in cell lines like Chinese Hamster Ovary (CHO) cells. nih.govnih.gov By comparing its binding profile to that of Pramipexole and other standard ligands, researchers can characterize its potential as a selective D3 receptor probe. For instance, studies on other novel Pramipexole derivatives have successfully identified compounds with sub-nanomolar affinity for the D3 receptor and over 10,000-fold selectivity against D1 and D2 receptors. nih.gov The goal is to obtain a tool that can reliably engage the D3 receptor with minimal off-target effects, allowing for a more precise investigation of its downstream signaling and physiological functions.
Table 1: Illustrative Dopamine Receptor Binding Affinities (Ki, nM) of Pramipexole and a Representative Derivative
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| Pramipexole | 3.9 | 0.5 | 5.1 | nih.gov |
| Derivative Example (Compound 12) | 330 | 0.41 | >10,000 | nih.gov |
This table is illustrative, showing data for the parent compound and another derivative to demonstrate the type of data generated in such research. Specific binding data for Ethyl Pramipexole is not widely available in peer-reviewed literature.
Application in Comparative Studies of Receptor-Mediated Signaling Pathways in Controlled Research Settings (e.g., cell lines, tissue cultures)
Beyond simple binding affinity, Ethyl Pramipexole would be investigated in functional assays to characterize its intrinsic activity at dopamine receptors and its effect on signaling pathways. Such studies are typically conducted in controlled in vitro environments like cell lines (e.g., SH-SY5Y human neuroblastoma cells, CHO cells) or primary tissue cultures. nih.govnih.gov These assays measure the compound's ability to activate the receptor and trigger downstream cellular responses, such as the inhibition of adenylyl cyclase activity or the modulation of intracellular calcium levels.
Researchers would compare the functional potency (EC50) and efficacy (Emax) of Ethyl Pramipexole to that of Pramipexole. This helps determine if the ethyl modification results in a full agonist, a partial agonist, or an antagonist at each receptor subtype. For example, a study on Pramipexole in SH-SY5Y cells demonstrated that the compound could upregulate the expression of genes associated with dopaminergic neuron health, such as dopamine transporter (DAT) and Nurr1. nih.gov A D3-selective antagonist was able to block the Nurr1 induction, suggesting this effect is mediated by the D3 receptor. nih.gov Similar experiments with Ethyl Pramipexole could elucidate whether it retains, enhances, or loses these specific signaling properties. These comparative studies are fundamental to understanding how subtle structural changes can translate into significant differences in cellular function.
Investigation of its Influence on Pharmacological Properties of the Parent Compound (Pramipexole) in Controlled Research Settings
A primary motivation for synthesizing derivatives of an established drug is to improve its pharmacological properties. The addition of an ethyl group to the N6 position of Pramipexole could influence several key characteristics, which would be investigated in controlled research settings.
One major area of investigation is metabolic stability. The parent compound, Pramipexole, is largely unmetabolized and excreted unchanged in the urine. nih.gov However, in drug discovery programs, derivatives are often created to enhance stability against metabolic enzymes, for example, in human liver microsome assays. nih.gov An in vitro study using human liver microsomes could compare the metabolic rate of Ethyl Pramipexole to Pramipexole, revealing whether the ethyl group confers greater resistance to degradation.
Another critical property is lipophilicity, which affects a compound's ability to cross biological membranes, including the blood-brain barrier. The ethyl group would likely increase the lipophilicity of the molecule compared to Pramipexole. This change would be quantified using standard methods like measuring the partition coefficient (logP).
Pharmaceutical Development and Quality Control Research Aspects
Impact of Ethyl Pramipexole (B1678040) Dihydrochloride (B599025) on Pramipexole Drug Product Stability
The stability of a drug product is a critical quality attribute. Stability studies on Pramipexole Dihydrochloride have shown it to be a very stable compound in its solid state and in solutions at room temperature. fda.gov Long-term and accelerated stability testing of the drug substance has not revealed significant degradation. fda.gov However, these studies are designed to detect and quantify any impurities that may form or increase over time, which includes related substances like Ethyl Pramipexole.
During the development of a generic extended-release tablet for Pramipexole, one study identified a different degradation impurity that increased from less than 0.1% to over 1.5% after 12 months under long-term storage conditions (30°C/65% RH). mdpi.com While this specific degradant was not Ethyl Pramipexole, the finding underscores the importance of monitoring all impurities during stability programs to ensure they remain within acceptable limits as defined by guidelines from the International Council for Harmonisation (ICH). mdpi.com
Forced degradation studies on Pramipexole have been performed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to understand its degradation pathways. nih.govscielo.br These studies help in developing stability-indicating analytical methods that can separate the drug from its degradation products and any other impurities, ensuring that the stability data is reliable. nih.govresearchgate.net While Pramipexole is stable against dry and wet heat, it shows significant degradation under hydrolytic, oxidative, and photolytic conditions. nih.govresearchgate.net
Development of Analytical Methods for Quality Control and Impurity Monitoring
The accurate quantification of Pramipexole and the detection of its impurities, such as Ethyl Pramipexole, are essential for quality control. Various sophisticated analytical methods have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most common technique.
Researchers have developed numerous RP-HPLC methods coupled with UV detection to separate Pramipexole from its related compounds. scielo.brimpactfactor.orgijpsonline.com These methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness. scielo.br For instance, one method uses a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) at a flow rate of 1 ml/min, achieving a short retention time for Pramipexole of 2.28 minutes. ijpsonline.com Another validated method employs a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer, reporting a retention time of 2.415 minutes. impactfactor.org
To handle the separation of Pramipexole and its five main impurities, a Quality-by-Design (QbD) approach has been utilized to develop a liquid chromatographic method using chaotropic salts as mobile phase additives. nih.gov This advanced methodology allows for the systematic optimization of critical process parameters to ensure a robust separation. nih.gov
The following table summarizes various developed HPLC methods for the analysis of Pramipexole and its impurities.
| Method | Column | Mobile Phase | Detection | Retention Time (Pramipexole) | Application |
| Isocratic RP-HPLC | C18 (250x4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 4.0) (70:30 v/v) | UV at 264 nm | 2.28 min | Determination in tablet dosage form. ijpsonline.com |
| Isocratic RP-HPLC | Thermo Scientific C18 (150x4.6 mm, 8.5 µm) | Methanol : Ammonium Acetate Buffer (pH 4.5) (75:25 v/v) | UV at 262 nm | 2.415 min | Quantification in tablet dosage forms. impactfactor.org |
| Isocratic RP-HPLC | Ace5-C18 (250×4.6 mm, 5 µm) | Acetonitrile : 10 mmol L-1 Ammonium Acetate (25:75 v/v) | UV at 260 nm | Not Specified | Stability-indicating assay. scielo.br |
| Gradient RP-HPLC | Analytical C18 (150 mm x 4.6 mm, 5µm) | Acetonitrile : Buffer (Gradient) | UV at 262 nm | 5.47 min | Assay in pharmaceutical dosage form. researchgate.net |
Research on Degradation Kinetics and Degradation Products of Ethyl Pramipexole Dihydrochloride
Research into degradation kinetics has focused almost exclusively on the parent drug, Pramipexole, rather than its specific impurities like Ethyl Pramipexole. Forced degradation studies are conducted to intentionally degrade the API under harsh conditions to identify potential degradation products and establish degradation pathways. nih.govresearchgate.net This information is crucial for developing stability-indicating methods and for understanding how the drug product might behave under suboptimal storage conditions.
In these studies, Pramipexole was subjected to acid and base hydrolysis, oxidation with hydrogen peroxide, photolysis (exposure to sunlight), and thermal stress. nih.govscielo.br
Acid and Base Hydrolysis : Under both acidic (3 M HCl at 80°C) and basic (2 M NaOH at 80°C) conditions, Pramipexole degrades to form the same major product, identified as 2-amino-4,5-dihydrobenzothiazol. nih.gov
Oxidative Degradation : Exposure to 30% hydrogen peroxide leads to significant degradation. scielo.br One study identified the major oxidative degradation product after exposure to 6% H2O2. researchgate.net
Photodegradation : When exposed to direct sunlight for 8 days, Pramipexole was found to be unstable, with over 10% degradation. nih.gov The resulting major degradation product was identified as (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid. nih.gov In another study, two different pyrrolidine (B122466) compounds were isolated after photo-degradation of Pramipexole tablets. nih.gov
Drug-Excipient Interaction : A specific degradation impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was identified resulting from an interaction between the drug substance and excipients within the formulation. mdpi.com
The table below summarizes the identified degradation products of Pramipexole under various stress conditions.
| Stress Condition | Degradation Product Identified | m/z Value | Source |
| Acid Hydrolysis (3 M HCl, 80°C) | 2-amino-4,5-dihydrobenzothiazol | 153.3 | nih.gov |
| Base Hydrolysis (2 M NaOH, 80°C) | 2-amino-4,5-dihydrobenzothiazol | 153.1 | nih.gov |
| Photolysis (Sunlight) | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | 256.8 | nih.gov |
| Drug-Excipient Interaction | (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Not Specified | mdpi.com |
Future Research Directions and Emerging Paradigms
Exploration of Ethyl Pramipexole (B1678040) Dihydrochloride (B599025) as a Scaffold for Novel Chemical Entities in Medicinal Chemistry Research
The core structure of Ethyl Pramipexole Dihydrochloride, featuring a 4,5,6,7-tetrahydro-1,3-benzothiazole (B2778946) ring system, presents a versatile scaffold for the development of new therapeutic agents. nih.gov Medicinal chemists are interested in this scaffold due to the established biological activity of its parent compound, Pramipexole, which selectively targets dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov The ethyl group attached to the pramipexole core offers a modifiable position for synthetic chemists to create a library of new compounds with potentially altered pharmacological profiles.
Future research in this area will likely focus on several key aspects:
Synthesis of Analogues: Systematic modification of the ethyl group and other positions on the benzothiazole (B30560) ring can lead to the creation of novel chemical entities. These modifications could include varying the chain length, introducing different functional groups, or altering the stereochemistry.
Structure-Activity Relationship (SAR) Studies: Once a library of analogues is synthesized, SAR studies will be crucial to understand how chemical modifications influence the binding affinity and selectivity for dopamine receptors and potentially other biological targets. nih.gov This could lead to the identification of compounds with improved efficacy or a more favorable side-effect profile compared to existing dopamine agonists.
Exploration of New Therapeutic Areas: While Pramipexole is primarily used for Parkinson's disease and restless legs syndrome, the novel analogues derived from the Ethyl Pramipexole scaffold could be investigated for other neurological or psychiatric disorders where dopamine modulation is implicated. nih.govwikipedia.org The structural similarity to compounds like Riluzole, which also contains a 2-aminothiazole (B372263) ring, suggests potential applications in other neurodegenerative diseases. researchgate.net
Advanced Spectroscopic and Structural Biology Approaches for Elucidating Molecular Interactions
A deep understanding of how this compound and its potential analogues interact with their biological targets at a molecular level is paramount for rational drug design. Advanced analytical techniques are being employed to achieve this.
Spectroscopic Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the structural elucidation and characterization of this compound and its derivatives. mdpi.comtsijournals.com Techniques like 2D NMR can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com These methods are not only vital for confirming the identity of synthesized compounds but also for studying their interactions with biomolecules.
Structural Biology Approaches: X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structure of drug-receptor complexes. While obtaining high-quality crystals or suitable samples for these techniques can be challenging, the resulting structural information is invaluable. For instance, understanding the precise binding mode of this compound within the dopamine D2 or D3 receptor's binding pocket can reveal key interactions that can be exploited to design more potent and selective ligands. nih.gov Molecular dynamics simulations can further complement these experimental approaches by providing insights into the dynamic nature of these interactions over time. researchgate.net
Development of Predictive Models for Impurity Formation and Control
The presence of impurities like this compound in active pharmaceutical ingredients (APIs) is a critical concern for drug quality and safety. nih.govdaicelpharmastandards.com Future research is focused on developing predictive models to better understand and control the formation of such impurities during the synthesis and storage of Pramipexole.
Forced Degradation Studies and Mechanistic Understanding: Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, and humidity, are essential for identifying potential degradation products, including Ethyl Pramipexole. mdpi.com By analyzing the impurities formed under these conditions, researchers can elucidate the degradation pathways and the underlying chemical mechanisms. For example, it has been proposed that some impurities can arise from interactions between the drug substance and excipients within a formulation. nih.govmdpi.com
Q & A
Q. How to validate HPLC methods for quantifying Pramipexole Dihydrochloride in pharmaceutical formulations?
Methodological Answer: Validation requires assessing parameters per ICH guidelines, including:
- Linearity : Construct calibration curves (e.g., 5–30 µg/mL) via linear regression, ensuring correlation coefficients >0.999 .
- Precision : Perform intra-day and inter-day repeatability tests with %RSD ≤2% .
- Accuracy : Use spike-recovery experiments (e.g., 80–120% of target concentration) with recovery rates of 98–102% .
- Robustness : Test pH variations (±0.1) and flow rate changes (±0.2 mL/min) to confirm method stability .
- Specificity : Verify no interference from excipients (e.g., lactose, starch) using placebo-spiked samples .
Q. What are the key considerations in synthesizing high-purity Pramipexole Dihydrochloride?
Methodological Answer:
- Chiral Catalysis : Use (S)-proline-derived catalysts to avoid post-synthesis resolution, achieving enantiomeric excess >99% .
- One-Pot Reactions : Combine condensation and reduction steps to reduce intermediates, improving molar yields to ~85% .
- Purification : Employ recrystallization in methanol/water mixtures to remove residual propylamine and byproducts .
- Quality Control : Monitor purity via HPLC (USP criteria: ≤0.1% impurities) and confirm stereochemistry with polarimetry ([α]/D +60° to +70° in methanol) .
Q. How to ensure specificity in analytical methods when excipients are present?
Methodological Answer:
- Derivative Spectrophotometry : Use first-derivative UV spectra (249 nm and 280 nm) to eliminate excipient interference .
- Forced Degradation : Expose samples to heat (80°C), acid (0.1N HCl), and oxidation (3% H₂O₂) to confirm method specificity under stress conditions .
- Chromatographic Separation : Optimize HPLC columns (C18, 250 mm × 4.6 mm) with mobile phases like ammonium bicarbonate (pH 4.4) and acetonitrile (85:15 v/v) to resolve drug peaks from excipients .
Advanced Research Questions
Q. How to resolve enantiomers of Pramipexole Dihydrochloride using polysaccharide-derived columns?
Methodological Answer:
- Column Selection : Use Chiralpak® IG-3 or cellulose tris(3,5-dimethylphenylcarbamate) columns for baseline separation .
- Mobile Phase Optimization : Adjust ratios of hexane:ethanol (90:10 to 70:30) with 0.1% diethylamine to enhance resolution (Rs >2.0) .
- Detection : Employ polarimetric or circular dichroism detectors to quantify enantiomeric impurities (limit: ≤0.15% (R)-isomer) .
Q. What methodologies characterize unknown degradation impurities in stability studies?
Methodological Answer:
- LC-MS/MS : Perform high-resolution mass spectrometry (HRMS) to identify molecular ions (e.g., m/z 284.1 for Pramipexole) and fragment patterns .
- NMR Spectroscopy : Use ¹H/¹³C NMR to elucidate impurity structures (e.g., des-propyl analogs or oxidized thiazole rings) .
- Forced Degradation : Correlate impurity profiles under photolytic (ICH Q1B) and hydrolytic conditions to predict degradation pathways .
Q. How to optimize chiral catalysts in one-pot synthesis to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Rh/Al₂O₃, and Ru-BINAP complexes for enantioselectivity and turnover frequency (TOF) .
- Reaction Kinetics : Monitor intermediate conversion via in-situ FTIR to minimize byproduct formation (e.g., over-reduction of benzothiazole) .
- DoE (Design of Experiments) : Vary temperature (25–60°C), H₂ pressure (1–5 bar), and catalyst loading (1–5 mol%) to identify optimal conditions (e.g., 40°C, 3 bar, 3 mol% Ru) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
